2-[(2-methoxyethyl)thio]-1-(2-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Overview
Description
2-[(2-methoxyethyl)thio]-1-(2-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a useful research compound. Its molecular formula is C15H20N2O4S2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.08644947 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Tool Development
Compounds similar to the one have been synthesized and evaluated for their potential as pharmacological tools. For instance, Rosen et al. (1990) describe the synthesis of a highly potent member of a structurally novel series of selective serotonin-3 receptor antagonists, which effectively penetrates the blood-brain barrier, making it a useful tool for both in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).
Corrosion Inhibition
Another significant application area is corrosion inhibition. Prashanth et al. (2021) synthesized new imidazole derivatives and explored their corrosion inhibition efficiency on mild steel in acidic solutions, demonstrating that these compounds could offer high corrosion inhibition efficiencies, making them valuable for protecting industrial materials (Prashanth et al., 2021).
Antiulcer Agents
Research by Starrett et al. (1989) focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although not all compounds displayed significant antisecretory activity, several showed promising cytoprotective properties (Starrett et al., 1989).
Material Science: Magnetism and Luminescence
In material science, Wang et al. (2021) synthesized a metal-organic framework (MOF) that exhibits dual functional properties of ligand-based emission and metal-based magnetic behaviors, demonstrating the potential of such compounds in developing materials with unique magnetic and luminescent properties (Wang et al., 2021).
Dopamine Beta-Hydroxylase Inhibitors
Compounds within this chemical family have also been explored for their utility in inhibiting dopamine beta-hydroxylase, a key enzyme in the catecholamine biosynthesis pathway. McCarthy et al. (1990) studied the structure-activity relationships of 1-(2-thienylalkyl)imidazole-2(3H)-thiones, finding significant inhibitory effects on this enzyme (McCarthy et al., 1990).
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-3-(2-methoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-20-7-8-22-15-16-11-9-23(18,19)10-13(11)17(15)12-5-3-4-6-14(12)21-2/h3-6,11,13H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKQRBGRZPMOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NC2CS(=O)(=O)CC2N1C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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